molecular formula C13H15N3O3S B2922668 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 887196-61-4

2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2922668
CAS No.: 887196-61-4
M. Wt: 293.34
InChI Key: HPJSWZSBIHTEKC-UHFFFAOYSA-N
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Description

2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide (CAS: 887196-61-4) is a pyrimidinone-based acetamide derivative characterized by a thioether linkage and a furan-2-ylmethyl substituent. The compound features a 4-ethyl group on the pyrimidinone ring and a furan moiety attached via an acetamide bridge. This compound is commercially available, with safety guidelines emphasizing avoidance of heat and ignition sources .

Properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-2-9-6-11(17)16-13(15-9)20-8-12(18)14-7-10-4-3-5-19-10/h3-6H,2,7-8H2,1H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJSWZSBIHTEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrimidinone Core: : The pyrimidinone core can be synthesized through the cyclization of appropriate β-keto esters with amidines under acidic or basic conditions.

  • Introduction of the Ethyl Group: : Ethylation of the pyrimidinone core can be achieved using ethylating agents such as ethyl iodide or diethyl sulfate.

  • Thiolation: : The thiol group can be introduced using thiourea or thiolating agents like Lawesson's reagent.

  • Acetylation: : The final step involves the acetylation of the thiol group using acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: : The pyrimidinone ring can be reduced to form a pyrimidinylamine derivative.

  • Substitution: : The ethyl group or the furan-2-ylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.

  • Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

  • Disulfides: : Formed by the oxidation of the thiol group.

  • Sulfonic Acids: : Formed by further oxidation of the disulfides.

  • Pyrimidinylamines: : Formed by the reduction of the pyrimidinone ring.

  • Substituted Derivatives: : Formed by the substitution of the ethyl or furan-2-ylmethyl groups.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Pyrimidinone-Based Acetamides

Compound Name Substituents (R1, R2, R3) Yield (%) Melting Point (°C) Biological Activity (if reported) Reference
Target Compound R1=4-Ethyl, R2=Furan-2-ylmethyl N/A N/A N/A
2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-benzyl-acetamide (5.12) R1=4-Methyl, R2=Benzyl 66 196 N/A
2-((5-Cyano-6-oxo-4-(p-tolyl)-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8d) R1=4-p-Tolyl, R2=6-Nitrobenzothiazole 63 210–212 Potential VEGFR-2 inhibition
2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (18) R1=4-Amino, R2=4-Phenylthiazole 86 N/A Moderate carbonic anhydrase II/XII inhibition
2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide R1=4-Ethyl, R2=4-Methylthiazole N/A N/A N/A

Key Observations:

  • Substituent Impact on Melting Points: The 4-methyl analog (5.12) has a lower melting point (196°C) compared to the nitrobenzothiazole derivative (8d, 210–212°C), suggesting bulkier or electron-withdrawing groups increase thermal stability .
  • Biological Activity: The nitrobenzothiazole derivative (8d) is designed for VEGFR-2 inhibition, while the 4-amino analog (18) shows enzyme inhibitory activity, highlighting the role of functional groups in target specificity .

Analogues with Heterocyclic Modifications

Table 2: Heterocyclic Variations in Acetamide Derivatives

Compound Name Heterocycle Attached to Acetamide Key Functional Groups Bioactivity Reference
Target Compound Furan-2-ylmethyl Ethyl (pyrimidinone) N/A
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-((pyrimidin-2-yl)thio)acetamide (3g) Pyrimidin-2-yl Methylenedioxybenzothiazole N/A
2-((5-((4-Isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (Hit15) 3-Methoxyphenyl Sulfonyl, Isopropyl 43% antiviral inhibition at 10 µM; anti-inflammatory
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) Phenoxyphenyl Triazinoindole N/A

Key Observations:

  • Furan vs.
  • Bioactivity: Hit15’s dual antiviral/anti-inflammatory action is linked to its sulfonyl and methoxyphenyl groups, demonstrating how heterocyclic modifications can enhance multifunctionality .

Biological Activity

The compound 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide , also known as a thioacetamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a dihydropyrimidinone ring, a thioacetamide moiety, and a furan group. The synthesis typically involves:

  • Formation of the Dihydropyrimidinone Ring : This is achieved through the Biginelli reaction, which combines an aldehyde, a β-keto ester, and urea under acidic conditions.
  • Thioacetamide Formation : The introduction of the thioacetamide group is accomplished by reacting the dihydropyrimidinone intermediate with a thioacetamide reagent.
  • Allylation : Finally, the compound can be allylated using an allyl halide in the presence of a base like potassium carbonate.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related thioacetamides have shown effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. Inhibitors of MPO can potentially mitigate conditions such as vasculitis and cardiovascular diseases. Preclinical evaluations revealed that derivatives could act as selective inhibitors of MPO with low toxicity profiles .

Cytotoxicity and Anticancer Activity

Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, structural modifications in related compounds have shown enhanced activity against specific cancer types by inducing apoptosis in malignant cells. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .

Case Studies

StudyFindings
Inhibition of MPO N1-substituted derivatives showed time-dependent inhibition of MPO activity with potential therapeutic applications in autoimmune disorders .
Antimicrobial Efficacy Compounds demonstrated significant antibacterial activity against resistant strains, indicating their potential as new antibiotics .
Cytotoxic Effects Certain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer properties .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Binding : The thioacetamide moiety may facilitate binding to active sites of enzymes like MPO, leading to inhibition.
  • Cellular Uptake : The furan ring enhances lipophilicity, improving cellular uptake and bioavailability.
  • Reactive Oxygen Species (ROS) Modulation : Compounds may influence oxidative stress pathways, contributing to their cytotoxic effects on cancer cells.

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